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molecular formula C14H10O3 B2453700 2-hydroxydibenzo[b,e]oxepin-11(6H)-one CAS No. 50456-78-5

2-hydroxydibenzo[b,e]oxepin-11(6H)-one

Cat. No. B2453700
M. Wt: 226.231
InChI Key: SAQGGUMGWGCEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889858

Procedure details

A mixture of 20 g of 2-methoxy-6,11-dihydrodibenz[b,e]oxepin-11-one and 150 g of pyridine hydrochloride is stirred with heating at 180° C for 2 hours. The solution is poured into 2 liter of water with stirring to give 15 g of 2-hydroxy-6,11-dihydrodibenz[b,e]oxepin-11-one. Mass spectrum m/z: 226(M+), melting point: 165°-166° C. (recrystallized from ethanol).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:18]=[CH:17][C:6]2[O:7][CH2:8][C:9]3[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=3[C:11](=[O:12])[C:5]=2[CH:4]=1.Cl.N1C=CC=CC=1>O>[OH:2][C:3]1[CH:18]=[CH:17][C:6]2[O:7][CH2:8][C:9]3[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=3[C:11](=[O:12])[C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC2=C(OCC3=C(C2=O)C=CC=C3)C=C1
Name
Quantity
150 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Name
Type
product
Smiles
OC1=CC2=C(OCC3=C(C2=O)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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